molecular formula C20H17ClN4O2S B10832333 Amitriptyline+ketamine

Amitriptyline+ketamine

Cat. No.: B10832333
M. Wt: 412.9 g/mol
InChI Key: HPYLZBPCIBFRAI-UHFFFAOYSA-N
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Description

Amitriptyline and ketamine are two distinct compounds that have been studied for their potential combined effects in treating various medical conditions, particularly neuropathic pain. Amitriptyline is a tricyclic antidepressant, while ketamine is an anesthetic and analgesic known for its NMDA receptor antagonism. When combined, these compounds have shown promise in providing enhanced analgesic effects.

Synthetic Routes and Reaction Conditions:

    Amitriptyline: The preparation of amitriptyline involves the reaction of dibenzocycloheptene with 3-(dimethylamino)propyl chloride in the presence of a base. The reaction is typically carried out under reflux conditions.

    Ketamine: Ketamine is synthesized through the reaction of cyclohexanone with o-chlorobenzonitrile, followed by a Grignard reaction with methylmagnesium bromide. The resulting intermediate is then hydrolyzed to produce ketamine.

Industrial Production Methods:

    Amitriptyline: Industrial production of amitriptyline involves large-scale chemical synthesis using the aforementioned reaction, followed by purification processes such as crystallization and recrystallization.

    Ketamine: Ketamine production on an industrial scale involves similar synthetic steps, with additional purification processes including distillation and crystallization to ensure the purity of the final product.

Types of Reactions:

    Amitriptyline: Undergoes oxidation, reduction, and substitution reactions. Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

    Ketamine: Undergoes oxidation and reduction reactions. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Major Products Formed:

    Amitriptyline: Oxidation can lead to the formation of amitriptyline N-oxide, while reduction can produce secondary amines.

    Ketamine: Oxidation can result in the formation of norketamine, a metabolite with similar pharmacological properties.

Chemistry:

  • Studies on the chemical stability and reactivity of the combination of amitriptyline and ketamine.

Biology:

  • Research on the biological effects of the combination, including its impact on cellular pathways and receptor interactions.

Medicine:

Industry:

  • Potential applications in the pharmaceutical industry for the development of new analgesic formulations.

Amitriptyline:

Ketamine:

Combined Mechanism:

Comparison with Similar Compounds

    Amitriptyline: Other tricyclic antidepressants such as nortriptyline and imipramine.

    Ketamine: Other NMDA receptor antagonists such as memantine and dextromethorphan.

Uniqueness:

Properties

Molecular Formula

C20H17ClN4O2S

Molecular Weight

412.9 g/mol

IUPAC Name

N-methyl-N-[3-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]acetamide;hydrochloride

InChI

InChI=1S/C20H16N4O2S.ClH/c1-13(25)23(2)15-6-3-5-14(11-15)17-8-9-21-20-16(12-22-24(17)20)19(26)18-7-4-10-27-18;/h3-12H,1-2H3;1H

InChI Key

HPYLZBPCIBFRAI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C(=O)C4=CC=CS4.Cl

Origin of Product

United States

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